5-Bromo-2-naphthyl 4-tert-butylbenzoate
Description
5-Bromo-2-naphthyl 4-tert-butylbenzoate is a halogenated aromatic ester featuring a brominated naphthyl group esterified with 4-tert-butylbenzoic acid. The compound combines a bulky tert-butyl substituent on the benzoate moiety with a bromine atom at the 5-position of a naphthalene ring. This structural design enhances steric hindrance and electronic effects, making it valuable in applications such as liquid crystal materials, polymer additives, or pharmaceutical intermediates .
Properties
Molecular Formula |
C21H19BrO2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H19BrO2/c1-21(2,3)16-9-7-14(8-10-16)20(23)24-17-11-12-18-15(13-17)5-4-6-19(18)22/h4-13H,1-3H3 |
InChI Key |
HKDKPAFCNZKOED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-2-naphthyl 4-tert-butylbenzoate with structurally related esters and halogenated aromatic compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues of 4-tert-Butylbenzoate Esters
- Methyl 4-tert-butylbenzoate (CAS RN 26537-19-9) :
This simpler ester lacks the brominated naphthyl group. Its molecular weight (192.25 g/mol) is significantly lower than the target compound, and it is used as a reagent in electrochemical carboxylation reactions (e.g., CO₂ fixation to generate succinic acid derivatives) . The absence of a bulky naphthyl group likely improves solubility in polar solvents compared to the target compound. - tert-Butyl 4-bromo-2-fluorobenzoate (CAS RN 1958100-37-2): A closely related fluorinated and brominated analog (similarity score: 0.94).
Halogenated Aromatic Esters with Amino Groups
- Methyl 5-Amino-2-bromo-4-chlorobenzoate (Cat No.: L037508): This compound features amino, bromo, and chloro substituents on a benzoate ring. The amino group enables further functionalization (e.g., amidation), making it a versatile intermediate in pharmaceutical synthesis.
Brominated Heterocyclic Compounds
- 5-tert-butyl-2-bromo-4-methylthiazole (CAS RN 22274-97-1) :
A thiazole derivative with a tert-butyl group and bromine atom. The heterocyclic core introduces sulfur-based electronic effects, which may enhance binding affinity in agrochemical applications. However, its molecular weight (234.16 g/mol) and polarity differ significantly from the target compound due to the thiazole ring .
Table 1: Key Properties of 5-Bromo-2-naphthyl 4-tert-butylbenzoate and Analogues
Physicochemical Properties
- Solubility: The tert-butyl group enhances solubility in non-polar solvents, but the naphthyl group may reduce it compared to phenyl-based esters like methyl 4-tert-butylbenzoate.
- Thermal Stability : The bulky tert-butyl group likely improves thermal stability, advantageous for high-temperature applications (e.g., liquid crystals).
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